
Acetamide,N-(1-oxido-2-pyridinyl)-
Description
Structurally, it consists of a pyridine ring oxidized at the 1-position (forming an N-oxide group) and an acetamide substituent at the 2-position. The N-oxide group introduces polarity and hydrogen-bonding capabilities, distinguishing it from non-oxidized pyridine analogs.
Propriétés
IUPAC Name |
N-(1-hydroxypyridin-2-ylidene)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)8-7-4-2-3-5-9(7)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRGRRJPINWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C=CC=CN1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-14-5 | |
Record name | NSC202541 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(1-oxido-2-pyridinyl)- typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,N-(1-oxido-2-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Can be reduced to form amine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Acetamide,N-(1-oxido-2-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as a chelating agent and its interactions with metal ions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Pyridine-Based Acetamides
- N-(6-Chloro-1-oxido-2-pyridinyl)acetamide (CAS 827342-84-7): Structure: Chlorine at the 6-position of the pyridine N-oxide ring. Properties: Molecular formula C₇H₆ClN₂O₂ (MW 201.59).
N-(2-Hydroxypyridin-3-yl)acetamide (Catalog entries):
- Structure : Hydroxyl group at the 2-position of pyridine.
- Comparison : The hydroxyl group increases acidity (pKa ~4–5) compared to the N-oxide, affecting solubility and hydrogen-bonding patterns. This structural difference may reduce oxidative stability but enhance interactions with metal ions in biological systems .
Heterocyclic Acetamide Derivatives
- Pyridazinone Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Structure: Pyridazin-3(2H)-one core with bromophenyl and methoxybenzyl substituents. Activity: Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone ring’s conjugated carbonyl group provides distinct electronic properties compared to pyridine N-oxide, favoring interactions with G-protein-coupled receptors .
- Pyrimidinyl Acetamides (e.g., Acetamide, N-(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-): Structure: Dihydropyrimidinone ring with an ethyl group. Properties: Molecular formula C₈H₁₁N₃O₂ (MW 181.19, logP -0.6). The dihydro-2-oxo group enhances planarity and hydrogen-bond acceptor capacity, similar to pyridine N-oxide, but with reduced aromaticity .
Phenyl-Substituted Acetamides
- N-(3-Chlorophenyl)-2,2,2-trichloroacetamide: Structure: Trichloroacetamide linked to a meta-chlorophenyl group. Crystallography: Exhibits monoclinic crystal systems (e.g., space group P2₁/c). Electron-withdrawing substituents like chloro or nitro groups significantly alter lattice constants and molecular packing compared to unsubstituted analogs .
- Phenoxy Acetamides (e.g., 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide): Activity: Demonstrates antimicrobial and antifungal properties.
Data Table: Key Comparisons
*Estimated based on pyridine N-oxide analogs.
Key Findings and Insights
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) on aromatic rings increase polarity and influence crystal packing (e.g., smaller unit cells in trichloroacetamides) . Pyridine N-oxide’s inherent polarity may enhance solubility in polar solvents compared to non-oxidized analogs.
- Biological Activity: Heterocyclic systems dictate target selectivity.
Activité Biologique
Acetamide, N-(1-oxido-2-pyridinyl)-, also known by its CAS number 6994-14-5, is an organic compound characterized by the presence of a pyridine ring with an N-oxide substituent. This compound combines an acetamide moiety with a 1-oxido-2-pyridinyl group, leading to unique chemical properties and potential biological activities. The exploration of its biological activity is essential for understanding its pharmacological applications.
Chemical Structure
The structure of Acetamide, N-(1-oxido-2-pyridinyl)- can be represented as follows:
This structure allows it to interact with various biological targets, which may include enzymes and cellular processes critical for microbial growth and cancer cell proliferation .
Biological Activity Overview
Research indicates that compounds containing pyridine rings, such as Acetamide, N-(1-oxido-2-pyridinyl)-, are often associated with significant pharmacological properties. These may include:
- Antimicrobial Activity : Related compounds have shown potential in inhibiting microbial growth.
- Antiproliferative Effects : Studies suggest these compounds may interfere with cancer cell proliferation through various mechanisms.
While specific mechanisms for Acetamide, N-(1-oxido-2-pyridinyl)- have not been fully elucidated, related heteroarylhydrazones have been investigated for their antimicrobial and antiproliferative activities. These effects might involve interactions with cellular enzymes essential for microbial growth or cancer cell survival .
Case Studies
-
Anticancer Activity : A study focusing on heme oxygenase-1 (HO-1) inhibitors demonstrated that certain acetamide derivatives exhibited significant activity against glioblastoma cells (U87MG). The compounds were shown to inhibit HO-1 expression, which is often overexpressed in tumors and associated with poor prognosis .
Compound IC50 (μM) Target 7l ≤ 8 HO-1 7i Not specified HO-2 -
Antibacterial Potential : Another study synthesized novel acetamide derivatives and assessed their antibacterial efficacy. Compounds demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .
Compound MIC (μg/mL) Bacterial Strain 2b Lower than levofloxacin E. coli 2i Equal to levofloxacin S. aureus
Pharmacological Applications
Acetamide, N-(1-oxido-2-pyridinyl)- has several potential applications in medicinal chemistry:
- Antimicrobial Agents : Due to its structural properties, it could serve as a lead compound in developing new antibiotics.
- Cancer Therapeutics : Its ability to inhibit HO-1 suggests potential use in cancer treatment strategies aimed at reducing tumor growth and enhancing the efficacy of existing therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Acetamide, N-(1-oxido-2-pyridinyl)-, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic substitution : React 2-aminopyridine N-oxide with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Microwave-assisted synthesis : Optimize coupling reactions (e.g., with chloroacetamide derivatives) at 100–120°C for 10–15 minutes to reduce side products .
- Key factors : Solvent polarity (DMF vs. THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:acetylating agent) significantly affect yields (reported 60–85%) .
Q. How is the molecular structure of Acetamide, N-(1-oxido-2-pyridinyl)- characterized using spectroscopic and computational methods?
- Analytical workflow :
- NMR : ¹H NMR (DMSO-d₆) shows pyridine N-oxide protons at δ 8.2–8.5 ppm (deshielded due to electron-withdrawing oxido group) and acetamide NH at δ 10.2–10.5 ppm .
- FT-IR : Confirm N-oxide stretch at 1250–1300 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .
- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) to predict bond angles (e.g., C-N-O ~120°) and electrostatic potential maps for reactivity insights .
Q. What preliminary biological activities are reported for Acetamide, N-(1-oxido-2-pyridinyl)- derivatives?
- Screening data :
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli for derivatives with electron-withdrawing substituents (e.g., -NO₂) .
- DNA binding : UV-Vis titration shows intercalation with calf thymus DNA (binding constant K = 1.2 × 10⁴ M⁻¹) .
- Enzyme inhibition : Moderate COX-2 inhibition (IC₅₀ = 12 µM) in vitro, linked to the N-oxide group’s redox activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for Acetamide, N-(1-oxido-2-pyridinyl)- derivatives?
- Case study : Discrepancies in ¹³C NMR chemical shifts (e.g., C=O at 168 vs. 172 ppm) may arise from tautomerism or solvent effects.
- Solutions :
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Compare X-ray crystallography data (e.g., C=O bond length ~1.22 Å) with computational models .
- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
Q. What strategies optimize the regioselective functionalization of the pyridine N-oxide ring in Acetamide, N-(1-oxido-2-pyridinyl)-?
- Experimental design :
- Electrophilic substitution : Use Br₂ in acetic acid to brominate the C-4 position selectively (yield >70%), driven by the N-oxide’s directing effects .
- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aryl groups at C-5 .
- Challenges : Competing side reactions (e.g., over-oxidation) require strict inert-atmosphere controls .
Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the compound’s pharmacokinetic properties?
- Data-driven analysis :
- Lipophilicity : LogP increases from 1.2 (parent compound) to 2.8 with -Cl substituents, enhancing blood-brain barrier permeability .
- Metabolic stability : Microsomal assays show t₁/₂ = 45 minutes for methyl derivatives vs. 20 minutes for nitro-substituted analogs due to CYP450 interactions .
- Solubility : Polar groups (e.g., -OH) improve aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL) but reduce membrane permeability .
Methodological Guidance
Q. What techniques validate the purity of Acetamide, N-(1-oxido-2-pyridinyl)- during synthesis?
- Quality control :
- HPLC : Use a C18 column (MeCN/H₂O 60:40, 1 mL/min) to confirm purity ≥95% (retention time ~6.2 minutes) .
- Elemental analysis : Acceptable C, H, N % deviations ≤0.3% from theoretical values .
- Mass spectrometry : ESI-MS (positive mode) confirms [M+H]⁺ at m/z 179.1 .
Q. How can researchers design dose-response experiments for toxicity profiling?
- Protocol :
- Cell viability assays : Use MTT assays (0.1–100 µM, 48-hour exposure) on HepG2 cells to determine IC₅₀ .
- In vivo models : Administer 10–100 mg/kg (oral) in murine models, monitoring ALT/AST levels for hepatotoxicity .
- Statistical analysis : Fit data to sigmoidal curves (GraphPad Prism) to calculate LD₅₀ and NOAEL .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.